2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423034-14-3
VCID: VC2572207
InChI: InChI=1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H
SMILES: C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride

CAS No.: 1423034-14-3

Cat. No.: VC2572207

Molecular Formula: C8H9ClF3NO

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride - 1423034-14-3

Specification

CAS No. 1423034-14-3
Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
IUPAC Name 2-amino-2-(3,4,5-trifluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H
Standard InChI Key DNSYHLZRQMFQCY-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl
Canonical SMILES C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl

Introduction

Chemical Identity and Basic Properties

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride belongs to the class of amino alcohols, specifically featuring a trifluorophenyl group that contributes to its unique chemical behavior. The compound has a molecular formula of C8H9ClF3NO and a molecular weight of 227.61 g/mol. As the hydrochloride salt of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, it offers improved stability and solubility characteristics compared to its free base form, making it potentially more suitable for various research applications.

The compound can be identified through several standard chemical identifiers that facilitate its cataloging in chemical databases and literature. Its CAS number is 1423034-14-3, which serves as a unique identifier in chemical registries. Additional identifiers include its IUPAC name (2-amino-2-(3,4,5-trifluorophenyl)ethanol;hydrochloride) and various registry codes used in research settings.

Structural Features

The chemical structure of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride contains several key functional groups that define its chemical behavior:

  • A trifluorophenyl group with fluorine atoms at positions 3, 4, and 5 of the benzene ring

  • An amino group (-NH2) at the 2-position of the ethanol chain

  • A hydroxyl group (-OH) at the terminal carbon of the ethanol chain

  • A hydrochloride salt formation from the protonation of the amino group

The presence of three fluorine atoms on the phenyl ring significantly affects the electronic properties of the molecule, contributing to its lipophilicity and potential binding interactions with biological targets. The amino and hydroxyl groups provide sites for hydrogen bonding and potential derivatization in synthetic applications.

Structural Comparisons and Isomers

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride exists as part of a family of related compounds with varying structural features. Understanding these relationships helps contextualize its chemical behavior and potential applications.

Stereochemistry and Isomers

The compound can exist in stereoisomeric forms due to the stereogenic center at the carbon bearing both the amino group and the trifluorophenyl substituent. The R-isomer, specifically identified as (2R)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OL, has been cataloged with CAS number 1213623-75-6 . The stereochemistry of these compounds can significantly impact their biological activity and interactions with chiral biological targets.

The free base form, 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, has a molecular weight of 191.15 g/mol and a molecular formula of C8H8F3NO . The structural difference between this and our target compound is the addition of a hydrochloride group, which affects properties like solubility and stability while maintaining the core structure.

Related Compounds

Several structurally related compounds share similar features but differ in key aspects:

  • (2S)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL: Contains only two fluorine atoms at positions 3 and 4 of the phenyl ring, resulting in a molecular weight of 173.16 g/mol .

  • (2S)-2-AMINO-2-(3,4,5-TRIMETHOXYPHENYL)ETHAN-1-OL: Features three methoxy groups (-OCH3) instead of fluorine atoms, with a molecular weight of 227.26 g/mol .

The following table summarizes the key differences between these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochlorideC8H9ClF3NO227.61Three fluorine atoms + HCl salt
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-olC8H8F3NO191.15Three fluorine atoms (free base)
(2R)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OLC8H8F3NO191.15R-stereochemistry at C-2
(2S)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OLC8H9F2NO173.16Two fluorine atoms (3,4-positions)
(2S)-2-AMINO-2-(3,4,5-TRIMETHOXYPHENYL)ETHAN-1-OLC11H17NO4227.26Three methoxy groups

Synthesis and Reaction Conditions

The synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride typically involves multiple chemical steps requiring careful control of reaction conditions to optimize yield and purity.

Purification and Characterization

Purification of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride typically involves recrystallization techniques, often utilizing alcohol/water solvent systems. Characterization is commonly performed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structure and purity.

Chemical Reactivity and Interactions

The chemical behavior of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride is influenced by its functional groups and the electronic effects of the trifluorophenyl moiety.

Functional Group Reactivity

The compound contains several reactive sites:

  • The amino group can participate in nucleophilic substitution reactions, condensations, and salt formation

  • The hydroxyl group can undergo esterification, oxidation, and other typical alcohol reactions

  • The trifluorophenyl group, while relatively stable, influences electronic distribution and reactivity patterns

The presence of the three fluorine atoms enhances the compound's chemical reactivity by withdrawing electron density from the phenyl ring, which can affect the reactivity of nearby functional groups and potentially enhance binding interactions with biological targets.

Biological Activity and Applications

Research into the biological activity of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride is ongoing, with several potential mechanisms and applications being explored.

Computed Properties and Molecular Characteristics

The molecular and physical properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride and its free base form provide insight into its potential behavior in various environments.

Physicochemical Parameters

Based on data for the free base form (2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol), we can infer several properties relevant to the hydrochloride salt:

  • The XLogP3-AA value for the free base is 0.4, suggesting moderate lipophilicity

  • The compound contains hydrogen bond donor and acceptor groups, with the free base having 2 hydrogen bond donor sites and 5 hydrogen bond acceptor sites

  • The rotatable bond count is reported as 2 for the free base, indicating some conformational flexibility

  • The exact mass of the free base is 191.05579836 Da

These properties influence the compound's solubility, membrane permeability, and potential for drug-like behavior in biological systems. The addition of the hydrochloride group in the salt form would increase water solubility while maintaining the core structural features that determine biological activity.

Structure-Activity Considerations

The relationship between the structural features of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride and its biological activity is a complex one, influenced by:

  • The position and number of fluorine substituents on the phenyl ring

  • The stereochemistry at the chiral center

  • The presence of the hydrochloride salt versus the free base form

  • The conformational preferences of the molecule in solution

These factors collectively determine the compound's binding affinity, selectivity, and efficacy in biological systems, making them critical considerations in research applications.

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